Cas no 1367907-47-8 (tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate)

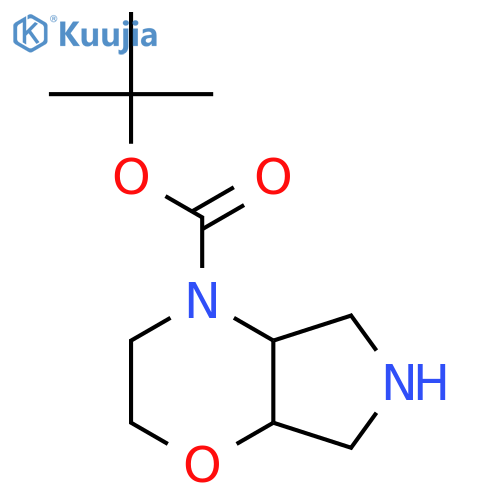

1367907-47-8 structure

商品名:tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate

CAS番号:1367907-47-8

MF:C11H20N2O3

メガワット:228.288103103638

MDL:MFCD22035564

CID:4786996

PubChem ID:74831260

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-Boc-octahydropyrrolo[3,4-b][1,4]oxazine

- tert-Butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate

- tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate

- CID 74831260

- Pyrrolo[3,4-b]-1,4-oxazine-4(4aH)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester

- tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate

-

- MDL: MFCD22035564

- インチ: 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3

- InChIKey: YLMNCYATSGIUDS-UHFFFAOYSA-N

- ほほえんだ: O1CCN(C(=O)OC(C)(C)C)C2CNCC12

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 275

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 50.8

じっけんとくせい

- 密度みつど: 1.108±0.06 g/cm3(Predicted)

- ふってん: 325.3±37.0 °C(Predicted)

- 酸性度係数(pKa): 9.32±0.20(Predicted)

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322147-50mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 50mg |

$1008.0 | 2022-02-28 | ||

| Enamine | EN300-322147-0.25g |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 95.0% | 0.25g |

$743.0 | 2025-03-19 | |

| Enamine | EN300-322147-2.5g |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-322147-5mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 5mg |

$1200.0 | 2022-02-28 | ||

| Enamine | EN300-322147-500mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 500mg |

$1152.0 | 2022-02-28 | ||

| Enamine | EN300-322147-10000mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 10g |

$5159.0 | 2022-02-28 | ||

| Enamine | EN300-322147-5000mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 5g |

$3479.0 | 2022-02-28 | ||

| Enamine | EN300-322147-100mg |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 100mg |

$1056.0 | 2022-02-28 | ||

| Enamine | EN300-322147-10.0g |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 95.0% | 10.0g |

$6450.0 | 2025-03-19 | |

| Enamine | EN300-322147-1g |

tert-butyl octahydropyrrolo[3,4-b]morpholine-4-carboxylate |

1367907-47-8 | 1g |

$1500.0 | 2023-09-04 |

tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

1367907-47-8 (tert-butyl octahydropyrrolo3,4-bmorpholine-4-carboxylate) 関連製品

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬